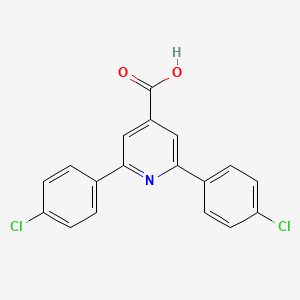
2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid is a chemical compound with the molecular formula C18H11Cl2NO2 and a molecular weight of 344.19 g/mol It is known for its unique structure, which includes two 4-chlorophenyl groups attached to a pyridine ring at the 2 and 6 positions, with a carboxylic acid group at the 4 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid typically involves the reaction of 4-chlorobenzaldehyde with 4-nitroacetophenone in the presence of ammonium acetate and glacial acetic acid. The reaction mixture is refluxed for an extended period, usually around 18 hours, to ensure complete reaction . Upon cooling, the product precipitates out as a yellow solid, which can be purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro groups to amines or other reduced forms.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the specific application and the derivatives used. For example, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2,6-Bis(4-bromophenyl)-4-pyridinecarboxylic acid: Similar structure but with bromine atoms instead of chlorine.
2,6-Bis(4-fluorophenyl)-4-pyridinecarboxylic acid: Fluorine atoms replace the chlorine atoms.
2,6-Bis(4-methoxyphenyl)-4-pyridinecarboxylic acid: Methoxy groups replace the chlorine atoms.
Uniqueness
2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity The chlorine atoms can participate in various substitution reactions, making the compound versatile for synthetic applications
特性
CAS番号 |
33565-60-5 |
|---|---|
分子式 |
C18H11Cl2NO2 |
分子量 |
344.2 g/mol |
IUPAC名 |
2,6-bis(4-chlorophenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C18H11Cl2NO2/c19-14-5-1-11(2-6-14)16-9-13(18(22)23)10-17(21-16)12-3-7-15(20)8-4-12/h1-10H,(H,22,23) |
InChIキー |
AHXHKFWCZJASTQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O)Cl |
正規SMILES |
C1=CC(=CC=C1C2=CC(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O)Cl |
Key on ui other cas no. |
33565-60-5 |
同義語 |
2,6-bis(4-chlorophenyl)-4-pyridinecarboxylic acid U 52267 U-52267 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















